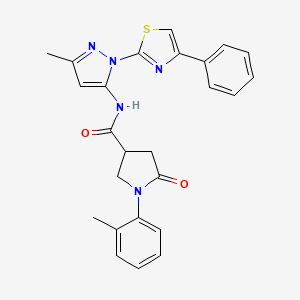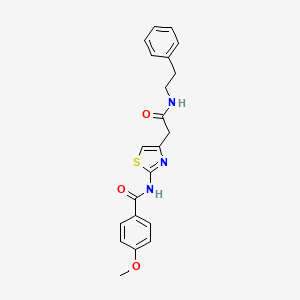
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including a thiazole ring, a pyrazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide” likely involves multi-step organic synthesis. Each step would involve the formation of different rings and the introduction of various substituents. Typical reaction conditions might include:
Formation of the thiazole ring: This could involve the condensation of a thioamide with a haloketone.
Formation of the pyrazole ring: This might involve the cyclization of a hydrazine derivative with a 1,3-diketone.
Formation of the pyrrolidine ring: This could involve the cyclization of an amino acid derivative.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at various positions, particularly at the methyl groups or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents for substitution reactions might include halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, these compounds might be used as precursors for the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of “N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide
Uniqueness
The uniqueness of “N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide” might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-8-6-7-11-21(16)29-14-19(13-23(29)31)24(32)27-22-12-17(2)28-30(22)25-26-20(15-33-25)18-9-4-3-5-10-18/h3-12,15,19H,13-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAXGDQDRUQMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)
![Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/new.no-structure.jpg)


![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2866196.png)
![N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2866197.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2866202.png)
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)

![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide](/img/structure/B2866208.png)
